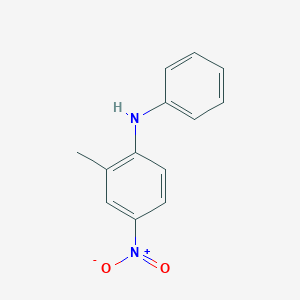

2-methyl-4-nitro-N-phenylaniline

Descripción

Historical Context of 2-Methyl-4-nitro-N-phenylaniline Discovery

The synthesis of this compound emerged from advancements in aromatic amine chemistry during the mid-20th century, driven by industrial demand for nitro-substituted aniline derivatives. Early methods focused on nitration and alkylation of aniline precursors, but challenges in regioselectivity limited efficiency. A breakthrough occurred with the development of protective acylation strategies, as exemplified by patented methods such as the nitration of o-toluidine followed by hydrolysis. By the 2010s, optimized protocols utilizing palladium-catalyzed C–N coupling and controlled nitration conditions enabled scalable production, cementing its role as a key intermediate in dyes and pharmaceuticals.

Chemical Classification and Nomenclature

This compound belongs to the class of secondary aromatic amines , characterized by:

- A phenyl group bonded to the nitrogen atom

- A nitro (-NO₂) substituent at the para position relative to the amine

- A methyl (-CH₃) group at the ortho position on the aniline ring

Systematic IUPAC Name : N-Phenyl-2-methyl-4-nitroaniline

Molecular Formula : C₁₃H₁₂N₂O₂

Molecular Weight : 228.25 g/mol

Structural Features :

| Feature | Position | Impact |

|---|---|---|

| Nitro group | C4 | Electron-withdrawing, reduces amine basicity |

| Methyl group | C2 | Steric hindrance, influences reaction pathways |

| N-Phenyl | N1 | Enhances hydrophobicity |

The SMILES notation is CN(C1=CC=CC=C1)C2=CC=C(C=C2)[N+](=O)[O-], reflecting its substituted diphenylamine backbone.

Position in Organic Chemistry Literature

This compound occupies a niche in synthetic organic chemistry as:

- A model substrate for studying electrophilic aromatic substitution due to the nitro group's directing effects.

- A precursor in azo dye synthesis , where its amino group facilitates diazotization and coupling reactions.

- An intermediate in pharmaceutical research, particularly for anticancer and antimicrobial agents.

Recent studies highlight its utility in cross-coupling reactions, such as copper-catalyzed N-arylation, to construct complex triarylamines.

Significance in Aromatic Amine Chemistry

This compound exemplifies the interplay of electronic and steric effects in aromatic systems:

- Electronic Effects : The nitro group withdraws electron density, rendering the aromatic ring less reactive toward electrophiles while stabilizing negative charges in intermediates.

- Steric Effects : The ortho-methyl group hinders planarization of the amine nitrogen, reducing resonance stabilization and altering reaction kinetics compared to unsubstituted nitroanilines.

These properties make it invaluable for probing structure-activity relationships in catalysis and materials science.

Table 1: Comparative Analysis of Nitroaniline Derivatives

Propiedades

IUPAC Name |

2-methyl-4-nitro-N-phenylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O2/c1-10-9-12(15(16)17)7-8-13(10)14-11-5-3-2-4-6-11/h2-9,14H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODTOPFBAXQHMJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)[N+](=O)[O-])NC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Methodologies for 2-Methyl-4-Nitro-N-Phenylaniline

Acetylation-Nitration-Hydrolysis Cascade

The most documented synthesis begins with ortho-toluidine (CAS 95-53-4), which undergoes acetylation to form N-acetyl-ortho-toluidine. This intermediate is subsequently nitrated and hydrolyzed to yield the target compound.

Reaction Mechanism and Conditions

Acetylation :

Ortho-toluidine reacts with acetic anhydride in glacial acetic acid at 140°C for 4.2 hours, forming N-acetyl-ortho-toluidine. This step protects the amine group, preventing unwanted side reactions during nitration.$$

\text{ortho-Toluidine} + (\text{CH}3\text{CO})2\text{O} \xrightarrow{\text{140°C, 4.2h}} \text{N-Acetyl-ortho-toluidine} + \text{CH}_3\text{COOH}

$$Nitration :

The acetylated intermediate is treated with 62% nitric acid at 40–50°C, introducing a nitro group at the para position relative to the methyl group. The nitration regioselectivity is controlled by the acetyl group’s directing effects.$$

\text{N-Acetyl-ortho-toluidine} + \text{HNO}3 \xrightarrow{\text{40–50°C}} \text{5-Nitro-N-acetyl-ortho-toluidine} + \text{H}2\text{O}

$$Hydrolysis :

Concentrated sulfuric acid hydrolyzes the acetyl group, regenerating the free amine. Neutralization with aqueous alkali precipitates the product, which is isolated by filtration.$$

\text{5-Nitro-N-acetyl-ortho-toluidine} + \text{H}2\text{SO}4 \xrightarrow{\text{H}2\text{O}} \text{this compound} + \text{CH}3\text{COOH}

$$

Optimization of Reaction Parameters

Alternative Routes and Comparative Analysis

While the acetylation-nitration-hydrolysis cascade dominates industrial synthesis, alternative methods remain underexplored. Patent CN110642723 (2020) describes a similar protocol but substitutes chlorobenzene for glacial acetic acid during nitration, achieving an 80% yield in the hydrolysis step. This variation reduces side reactions but requires stringent temperature control.

Data Tables: Synthesis Parameters and Outcomes

Table 1. Reaction Conditions and Yields for this compound Synthesis

| Reaction Stage | Reagents | Conditions | Yield (%) |

|---|---|---|---|

| Acetylation | Acetic anhydride, AcOH | 140°C, 4.2 h | 95 |

| Nitration | 62% HNO₃ | 40–50°C, 5 h | 85 |

| Hydrolysis | H₂SO₄, NaOH | 3 h, pH 7 | 55.9 |

Table 2. Physicochemical Properties of this compound

| Property | Value | Method |

|---|---|---|

| Melting Point | 127.3–128°C | Capillary Tube |

| Molecular Weight | 152.15 g/mol | MS |

| Solubility | Insoluble in H₂O | USP <1231> |

Mechanistic Insights and Byproduct Formation

Nitration of aromatic amines often competes with oxidation. The acetyl group in N-acetyl-ortho-toluidine mitigates oxidation by stabilizing the intermediate arenium ion. However, over-nitration or ring sulfonation may occur if sulfuric acid concentrations exceed 90% during hydrolysis.

Applications in Medicinal Chemistry and Materials Science

This compound serves as a pharmacophore in tyrosine kinase inhibitors. Pandey et al. (2023) incorporated it into A₂B₂-type porphyrins, enhancing photocatalytic activity under sunlight. The nitro group’s electron-deficient nature facilitates charge transfer in porphyrin-based semiconductors, relevant to dye-sensitized solar cells.

Industrial Scalability and Challenges

The current synthesis, while robust, faces scalability issues due to:

- High-Temperature Acetylation : Energy-intensive and requiring specialized reactors.

- Nitric Acid Handling : Corrosivity and safety concerns in large-scale operations.

- Waste Management : Neutralization generates sulfate salts, necessitating effluent treatment.

Análisis De Reacciones Químicas

Types of Reactions

2-methyl-4-nitro-N-phenylaniline undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

Oxidation: The compound can be oxidized to form nitroso derivatives under specific conditions.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation.

Common Reagents and Conditions

Reduction: Sodium borohydride, hydrogen gas with palladium catalyst.

Oxidation: Potassium permanganate, chromium trioxide.

Substitution: Halogens (chlorine, bromine), concentrated sulfuric acid, nitric acid.

Major Products Formed

Reduction: 2-methyl-4-amino-N-phenylaniline.

Oxidation: 2-methyl-4-nitroso-N-phenylaniline.

Substitution: Various halogenated, nitrated, and sulfonated derivatives.

Aplicaciones Científicas De Investigación

While the search results do not offer an exhaustive overview of the applications of 2-methyl-4-nitro-N-phenylaniline, they do provide some insight into its synthesis, potential uses, and related compounds.

Synthesis and Preparation

- Preparation Method: A preparation method for 2-methyl-4-nitrophenylamine involves using ortho-toludiene as a raw material and acetic acid as an acylation agent to protect the amino group through acylation . This is followed by a nitrification reaction using concentrated nitric acid, and a hydrolysis reaction using concentrated hydrochloric acid. The pH is then adjusted, and the resulting filter cake is filtered and recrystallized to obtain 2-methyl-4-nitrophenylamine .

- Advantages of the Method: This preparation method uses acetic acid as an acylating agent, addressing the shortcomings of using formic acid or expensive Tosyl chloride . It also employs concentrated nitric acid directly for nitration, which reduces spent acid discharge compared to mixed acid nitrification, making it more environmentally friendly .

Potential Applications and Research

- Anti-Cancer Research: this compound has been used in the pharmacophoric and bioisosteric modification of Sorafenib for anti-cancer applications .

- Antimicrobial Efficacy: Mechanistic studies suggest that this compound may activate caspase pathways and inhibit cell proliferation, and it has been studied for antimicrobial efficacy.

- Nitrogen-containing heterocycles: Nitrogen-containing heterocycles, which include compounds structurally related to this compound, are significant in therapeutic applications due to their ability to form hydrogen bonds with biological targets. Many exhibit a wide range of pharmacological activities, including anticancer, anti-HIV, antimalaria, anti-tubercular, anti-microbial, and antidiabetic activities .

N-(2,4-dinitrophenyl)amino acids have been investigated for their antibacterial properties .

Mecanismo De Acción

The mechanism of action of 2-methyl-4-nitro-N-phenylaniline involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. These interactions can lead to the inhibition or activation of specific pathways, depending on the context of the study.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The following analysis compares 2-methyl-4-nitro-N-phenylaniline with analogous nitroanilines and substituted diphenylamines, focusing on synthesis, physical properties, and reactivity.

4-Nitro-N-phenylaniline (4-Nitrodiphenylamine)

- Structure : Lacks the methyl group at the 2-position.

- Synthesis : Produced via dehydrochlorination of aniline and p-chloronitrobenzene under basic conditions .

- Lower molecular weight (214.22 vs. 228.25 g/mol for the methyl derivative) affects solubility and melting points. Electronic effects: The methyl group in this compound may donate electron density via hyperconjugation, slightly offsetting the nitro group’s strong electron-withdrawing effect.

N-Isopropyl-N'-phenyl-p-phenylenediamine

- Structure : Features an isopropyl substituent on the amine nitrogen and a para-phenylenediamine backbone.

- Reactivity : The isopropyl group enhances steric bulk, reducing nucleophilicity compared to this compound.

- Applications : Primarily used as an antioxidant in rubber and polymer industries, contrasting with the nitroaniline’s role as a synthetic intermediate .

4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline

- Structure: Contains methoxy and dimethylamino substituents instead of nitro and methyl groups.

- Synthesis : Prepared via reductive amination using sodium borohydride, differing from the nitration/dehydrochlorination route of the target compound .

- Physical Properties : The methoxy group increases polarity, enhancing solubility in polar solvents compared to the nitro derivative .

N-Benzyl-4-(2,2-diphenylethenyl)-N-ethylaniline

- Structure : A bulky, branched derivative with a benzyl-ethylamine group and styrenic substituents.

- Electronic Effects : The extended conjugation from the diphenylethenyl group alters UV-Vis absorption profiles, unlike the nitroaniline’s strong absorbance in the visible range due to the nitro group .

Data Table: Comparative Analysis of Key Properties

Research Findings and Reactivity Insights

- Synthetic Challenges : Introducing the nitro group requires careful control of reaction conditions (e.g., chlorobenzene reflux for 30 hours in related nitro compounds ). Steric hindrance from the 2-methyl group may slow nitration compared to unsubstituted analogs.

- Spectroscopic Signatures: NMR: The methyl group in this compound would show a singlet near δ 2.3 ppm, while aromatic protons exhibit splitting patterns influenced by nitro and methyl substituents. IR: Strong NO₂ asymmetric stretching near 1520 cm⁻¹ and symmetric stretching near 1340 cm⁻¹ .

- Stability : Nitro groups confer thermal instability, requiring storage in cool, dark conditions to prevent degradation—a trait shared with other nitroanilines .

Actividad Biológica

2-Methyl-4-nitro-N-phenylaniline, also known as 4-nitro-2-methyl-N-phenylaniline, is an organic compound with potential biological activities. This compound belongs to the class of anilines, which are known for their diverse applications in pharmaceuticals, dyes, and agrochemicals. Understanding its biological activity is crucial for assessing its potential therapeutic applications and environmental impacts.

- IUPAC Name : this compound

- CAS Number : 16588-31-1

- Molecular Formula : C13H12N2O2

Biological Activity Overview

Research has indicated that this compound exhibits various biological activities, including antimicrobial, anti-inflammatory, and potential anticancer properties. Below is a summary of key findings related to its biological activity:

Antimicrobial Activity

Studies have demonstrated that this compound possesses significant antimicrobial properties against various bacterial strains. Its effectiveness is attributed to its ability to disrupt bacterial cell membranes and inhibit protein synthesis.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Anti-inflammatory Activity

The compound has shown promise in reducing inflammation in preclinical models. It appears to inhibit the production of pro-inflammatory cytokines and modulate signaling pathways involved in the inflammatory response.

Anticancer Potential

Research indicates that this compound may exhibit anticancer properties by inducing apoptosis in cancer cell lines. Mechanistic studies suggest that it may activate caspase pathways and inhibit cell proliferation.

Case Studies

-

Case Study on Antimicrobial Efficacy

A study conducted on the efficacy of this compound against Staphylococcus aureus demonstrated a dose-dependent inhibition of bacterial growth. The study utilized agar diffusion methods to assess the antimicrobial activity, confirming the compound's potential as a therapeutic agent against resistant strains. -

Inflammation Model Study

In a murine model of acute inflammation, administration of this compound resulted in a significant reduction in paw edema compared to control groups. Histological analysis revealed decreased leukocyte infiltration in treated tissues. -

Anticancer Activity Assessment

A recent investigation into the anticancer effects of the compound on human breast cancer cell lines (MCF-7) showed that it inhibited cell viability significantly at concentrations above 50 µM. Flow cytometry analysis indicated an increase in apoptotic cells following treatment.

The biological activity of this compound is believed to involve several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in bacterial metabolism.

- Modulation of Signaling Pathways : It appears to interfere with signaling pathways related to inflammation and cell survival.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-methyl-4-nitro-N-phenylaniline, and how can reaction conditions be optimized for yield and purity?

- The compound is typically synthesized via dehydrochlorination using aniline and p-chloronitrobenzene as precursors . Key parameters include temperature control (80–120°C) and catalyst selection (e.g., FeCl₃ or AlCl₃). Purity optimization involves recrystallization in ethanol or methanol, with yields reported between 65–85% depending on stoichiometric ratios .

Q. Which analytical techniques are most effective for characterizing this compound?

- High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is recommended for quantifying nitroaromatic impurities . Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) resolves structural features, particularly the methyl group at position 2 (δ ≈ 2.3 ppm) and nitro group at position 4 (δ ≈ 8.1 ppm for aromatic protons) . Mass spectrometry (MS) confirms molecular weight (MW: 214.22 g/mol) .

Q. What are the stability profiles of this compound under varying storage conditions?

- The compound is stable in anhydrous environments but hydrolyzes in acidic or alkaline conditions, forming nitroso derivatives. Storage recommendations include inert atmospheres (N₂ or Ar) at 4°C, with degradation rates <5% over 12 months .

Advanced Research Questions

Q. How do substituents on the phenyl ring influence the reactivity of this compound in electrophilic substitution reactions?

- The nitro group at position 4 strongly deactivates the ring, directing electrophiles to the ortho and para positions relative to the methyl group. For example, bromination occurs selectively at position 5 under mild conditions (Br₂/FeBr₃, 40°C) . Computational studies (DFT) correlate electron density maps with regioselectivity .

Q. What methodologies resolve contradictions in reported biological activity data for this compound derivatives?

- Discrepancies in antimicrobial assays (e.g., MIC values) often arise from solvent polarity effects on bioavailability. Standardized protocols using dimethyl sulfoxide (DMSO) at ≤1% v/v and broth microdilution (CLSI guidelines) improve reproducibility . Meta-analyses of structure-activity relationships (SAR) highlight the critical role of the nitro group in redox-mediated toxicity .

Q. How can degradation pathways of this compound in environmental matrices be tracked and mitigated?

- Photodegradation under UV light generates quinones (λmax = 420 nm) and nitrophenols, identified via LC-MS/MS . Advanced oxidation processes (AOPs) using TiO₂ photocatalysts achieve >90% degradation within 2 hours . Bioremediation with Pseudomonas spp. reduces nitro groups to amines under anaerobic conditions, monitored via FTIR (N–O stretch at 1520 cm⁻¹ loss) .

Methodological Considerations

Q. What strategies are effective in scaling up this compound synthesis without compromising purity?

- Continuous-flow reactors minimize exothermic risks during nitro-group introduction. In-line FTIR monitors intermediate formation (e.g., nitration intermediates), enabling real-time adjustments . Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate) ensures >98% purity for pharmacological assays .

Q. How can computational tools predict the spectroscopic properties of this compound derivatives?

- Density functional theory (DFT) at the B3LYP/6-311+G(d,p) level accurately predicts NMR chemical shifts (RMSE <0.3 ppm) and IR vibrational modes. Solvent effects (e.g., chloroform vs. DMSO) are modeled using the polarizable continuum model (PCM) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.